



## Ckd-712 shelf life and storage conditions

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Compound of Interest		
Compound Name:	Ckd-712	
Cat. No.:	B1669134	Get Quote

### **Technical Support Center: CKD-712**

This technical support guide provides detailed information on the shelf life and storage conditions for **CKD-712** (also known as Lobeglitazone). It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid CKD-712?

For long-term storage, solid **CKD-712** should be stored at -20°C in a dry and dark environment. [1][2] Suppliers indicate that the solid form can be stable for more than two to three years under these conditions.[1][3]

Q2: How should I store **CKD-712** for short-term use?

For short-term storage (days to weeks), it is recommended to keep solid **CKD-712** at 0-4°C.[1]

Q3: What are the storage recommendations for CKD-712 dissolved in a solvent?

Stock solutions of **CKD-712**, for instance in DMSO, should be stored at -80°C for long-term storage (6 months to over a year). For shorter periods (up to one month), storage at -20°C is acceptable. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q4: How is **CKD-712** shipped, and is it stable at ambient temperatures?



**CKD-712** is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable enough for the duration of ordinary shipping and time spent in customs.

Q5: Are there any specific conditions or substances to avoid when handling CKD-712?

Yes. **CKD-712** should be protected from light, moisture, and oxidative conditions as these can cause degradation. It is also incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. The compound should be handled in a well-ventilated area, and formation of dust and aerosols should be avoided.

Q6: What should I do if I suspect my CKD-712 has degraded?

If you suspect degradation, it is recommended to use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to assess the purity and integrity of your sample. Comparing the results with a fresh standard or the certificate of analysis can help determine the extent of degradation.

**Summary of Storage Conditions and Shelf Life** 

Form	Storage Condition	Duration
Solid (Powder)	-20°C, dry and dark	> 2-3 years
Solid (Powder)	0-4°C	Days to weeks
In Solvent (e.g., DMSO)	-80°C	6 months to > 1 year
In Solvent (e.g., DMSO)	-20°C	Up to 1 month
Shipping	Ambient Temperature	Stable for a few weeks

# **Experimental Protocols**

#### Protocol: Stability-Indicating HPLC Method for CKD-712

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of **CKD-712** and detect potential degradation products.



- 1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of **CKD-712** in the presence of its degradation products.
- 2. Materials and Equipment:
- CKD-712 reference standard
- HPLC grade acetonitrile, methanol, and water
- Analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm)
- 3. Chromatographic Conditions (Example):
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 241 nm (or as determined by UV scan)
- Injection Volume: 10 μL
- 4. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve the CKD-712 reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-12 μg/mL).
- Sample Solution: Prepare your CKD-712 sample at a similar concentration to the working standards.

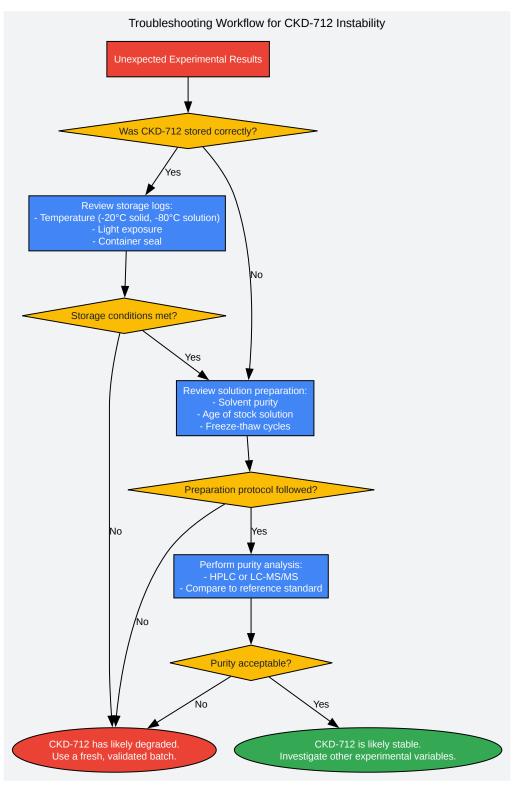


- 5. Forced Degradation Studies (for method validation):
- Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.
- Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.
- Oxidative Degradation: Treat the sample with 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
- Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
- Photolytic Degradation: Expose the sample to UV light.
- Neutralize acidic and alkaline samples before injection.
- 6. Analysis:
- Inject the prepared standards and samples into the HPLC system.
- Record the chromatograms and analyze the peak areas.
- Assess the separation of the main CKD-712 peak from any degradation product peaks.
- 7. Validation Parameters (as per ICH guidelines):
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.



### **Visualizations**

Troubleshooting Workflow for CKD-712 Instability



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Caption: Troubleshooting workflow for CKD-712 instability.

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